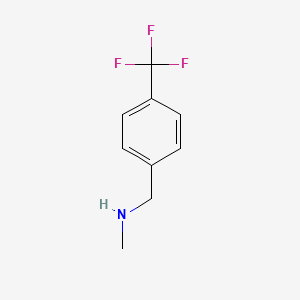

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

Vue d'ensemble

Description

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Inhibitors of Cytochrome P450 Isoforms

Research has identified the importance of Cytochrome P450 (CYP) enzymes in the metabolism of a broad range of drugs, highlighting the potential for drug-drug interactions (DDIs) when multiple drugs are administered simultaneously. Selective chemical inhibitors, including N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine derivatives, are used in vitro to assess the contribution of various CYP isoforms to the overall metabolism of a compound, aiding in predicting DDIs. These inhibitors help in understanding the selectivity and involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Neurochemistry and Neurotoxicity Studies

The compound's relevance extends into neurochemistry and neurotoxicity research, contributing to the understanding of how certain chemicals affect the nervous system. Studies involving analogs of this compound have helped delineate the neurochemical effects and neurotoxicity profiles of psychoactive substances, offering insights into their acute and long-term impacts on the brain. This research has implications for the development of therapeutic strategies for neurotoxicity and substance abuse disorders (McKenna & Peroutka, 1990).

Role in Experimental Parkinsonism

The exploration of excitatory amino acids in experimental parkinsonism has also seen applications of this compound derivatives. These studies aim to understand the pathophysiological mechanisms underlying Parkinson's disease, offering a phylogenetic perspective that may be valuable for developing new therapeutic interventions. The role of excitotoxicity, as a pathway on which the actions of various neurotoxins converge, has been a particular focus, providing insights into the potential for targeted treatment strategies (Fornai et al., 1997).

Contributions to Hydrogen Methanation Research

In the field of renewable energy, derivatives of this compound have been implicated in the study of biological hydrogen methanation, a process that converts electrical energy into chemical energy by producing methane from hydrogen and carbon dioxide. This research is particularly relevant for the development of sustainable energy storage solutions (Lecker et al., 2017).

Safety and Hazards

The compound has several hazard statements: H302, H314, H315, H319, H335 . This indicates that it can cause harm if swallowed, cause severe skin burns and eye damage, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Mode of Action

The mode of action of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Propriétés

IUPAC Name |

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSMEZAYZIYFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238136 | |

| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-11-7 | |

| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-[4-(trifluoromethyl)benzyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

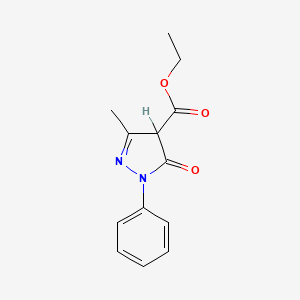

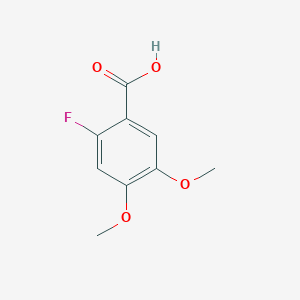

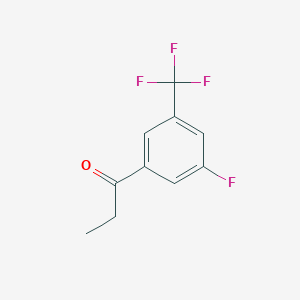

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)